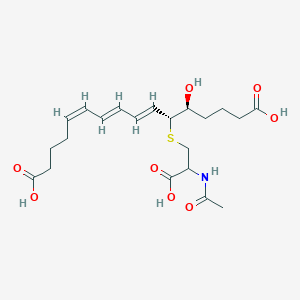

Ctda-lte4

Description

Properties

CAS No. |

114115-52-5 |

|---|---|

Molecular Formula |

C21H31NO8S |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

(5Z,7E,9E,11R,12S)-11-(2-acetamido-2-carboxyethyl)sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid |

InChI |

InChI=1S/C21H31NO8S/c1-15(23)22-16(21(29)30)14-31-18(17(24)10-9-13-20(27)28)11-7-5-3-2-4-6-8-12-19(25)26/h2-5,7,11,16-18,24H,6,8-10,12-14H2,1H3,(H,22,23)(H,25,26)(H,27,28)(H,29,30)/b4-2-,5-3+,11-7+/t16?,17-,18+/m0/s1 |

InChI Key |

HOQKVFXMQKUNKQ-MPUPJYDHSA-N |

SMILES |

CC(=O)NC(CSC(C=CC=CC=CCCCC(=O)O)C(CCCC(=O)O)O)C(=O)O |

Isomeric SMILES |

CC(=O)NC(CS[C@H](/C=C/C=C/C=C\CCCC(=O)O)[C@H](CCCC(=O)O)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC(C=CC=CC=CCCCC(=O)O)C(CCCC(=O)O)O)C(=O)O |

Synonyms |

16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetyl-LTE4 16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 CTDA-LTE4 |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 16 Carboxy 17,18,19,20 Tetranor 14,15 Dihydro N Acetylleukotriene E4

Precursor Lipid Metabolism: Arachidonic Acid Derivatization

The journey to Ctda-lte4 begins with the mobilization of its precursor, arachidonic acid, a 20-carbon polyunsaturated fatty acid typically esterified in the sn-2 position of membrane phospholipids (B1166683). nih.gov Upon cellular stimulation by various inflammatory or immunological triggers, cytosolic phospholipase A2 (cPLA2) is activated, which then translocates to the nuclear and perinuclear membranes to hydrolyze these phospholipids, releasing free arachidonic acid. researchgate.net

This liberated arachidonic acid is then presented to the 5-lipoxygenase (5-LO) enzyme by the 5-lipoxygenase-activating protein (FLAP). researchgate.net The 5-LO enzyme catalyzes a two-step reaction. First, it introduces a hydroperoxy group at carbon 5 of arachidonic acid, forming 5-hydroperoxyeicosatetraenoic acid (5-HPETE). Subsequently, 5-LO facilitates the dehydration of 5-HPETE to generate the unstable epoxide, leukotriene A4 (LTA4). researchgate.net This enzymatic conversion of arachidonic acid into LTA4 is the committed step in the biosynthesis of all leukotrienes. nih.govbiosciencepharma.com

Sequential Bioconversion of Leukotriene A4 to Leukotriene E4

The unstable epoxide LTA4 serves as a critical branch point in the leukotriene biosynthetic pathway, leading to the formation of either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (CysLTs). The synthesis of this compound proceeds through the CysLT pathway.

Leukotriene A4 Hydrolase Activity

While not directly on the path to this compound, it is important to note the alternative fate of LTA4. The cytosolic enzyme leukotriene A4 hydrolase (LTA4H) can convert LTA4 into LTB4, a potent chemoattractant for neutrophils. wikipedia.orgnih.gov LTA4H is a bifunctional zinc-containing enzyme that exhibits both epoxide hydrolase and aminopeptidase (B13392206) activities. ebi.ac.uk Its epoxide hydrolase activity specifically catalyzes the hydrolysis of LTA4 to form LTB4. wikipedia.orgebi.ac.uk

Cysteinyl Leukotriene Synthase Enzymes

The formation of the CysLTs begins with the action of leukotriene C4 synthase (LTC4S), an integral membrane protein predominantly located on the nuclear envelope. nih.gov LTC4S catalyzes the conjugation of LTA4 with the tripeptide glutathione (B108866) (γ-glutamyl-cysteinyl-glycine) to produce leukotriene C4 (LTC4). nih.govcam.ac.uk This reaction is a key step in the biosynthesis of all CysLTs.

The subsequent conversion of LTC4 to leukotriene E4 (LTE4) involves a two-step extracellular process. First, the glutamic acid residue is cleaved from LTC4 by the enzyme γ-glutamyl transpeptidase (GGT) to yield leukotriene D4 (LTD4). capes.gov.brvirginia.edu Following this, a dipeptidase removes the glycine (B1666218) residue from LTD4 to form the more stable cysteinyl leukotriene, LTE4. capes.gov.brwikipedia.org LTE4 is the final and most stable of the primary CysLTs. nih.gov

Omega-Oxidation and Beta-Oxidation in Leukotriene E4 Catabolism to 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 Formation

Once formed, LTE4 can undergo further metabolism, primarily in the liver, leading to its inactivation and excretion. A key initial step in this catabolic cascade is N-acetylation, where LTE4 is converted to N-acetylleukotriene E4 (N-acetyl-LTE4). biosciencepharma.com This is followed by a series of oxidative reactions.

The catabolism of N-acetyl-LTE4 is initiated by omega (ω)-oxidation, a process that modifies the terminal methyl end of the fatty acid backbone. wikipedia.org This is followed by a process of beta (β)-oxidation, which sequentially shortens the carbon chain.

Omega-oxidation of N-acetyl-LTE4 begins with the introduction of a hydroxyl group at the ω-carbon (C-20) by a specific cytochrome P450-dependent enzyme, leukotriene E ω-hydroxylase. aocs.org This reaction requires NADPH and molecular oxygen. aocs.org The resulting ω-hydroxy metabolite is then further oxidized to a dicarboxylic acid, ω-carboxy-N-acetyl-LTE4, by the cytosolic enzyme ω-hydroxy-leukotriene E dehydrogenase, a reaction that utilizes NAD+. aocs.org

The ω-carboxylated metabolite then enters the peroxisomal β-oxidation pathway. capes.gov.br This pathway involves a cycle of four enzymatic reactions that progressively shorten the fatty acid chain by two carbons at a time. mdpi.com Given the presence of a double bond in the leukotriene backbone, an auxiliary enzyme, 2,4-dienoyl-CoA reductase, is required for the complete degradation of the molecule. ebi.ac.uk This enzyme catalyzes the reduction of a 2,4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA, which can then be isomerized and further processed by the core β-oxidation enzymes.

Through successive rounds of β-oxidation, the carbon chain is shortened, and the double bond at position 14-15 is reduced, ultimately leading to the formation of the terminal metabolite, 16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4. ebi.ac.uk

Identification and Characterization of Enzymes Governing 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 Production

The enzymes responsible for the intricate conversion of arachidonic acid to this compound have been the subject of extensive research. The key enzymes and their characteristics are summarized below.

| Enzyme | Location | Function | Substrate(s) | Product(s) |

| Cytosolic Phospholipase A2 (cPLA2) | Cytosol, translocates to membrane | Releases arachidonic acid from phospholipids | Membrane phospholipids | Arachidonic acid, lysophospholipids |

| 5-Lipoxygenase (5-LO) | Cytosol, translocates to nuclear membrane | Catalyzes the initial steps of leukotriene synthesis | Arachidonic acid | 5-HPETE, Leukotriene A4 |

| 5-Lipoxygenase-Activating Protein (FLAP) | Nuclear membrane | Presents arachidonic acid to 5-LO | Arachidonic acid | - |

| Leukotriene C4 Synthase (LTC4S) | Nuclear and endoplasmic reticulum membranes | Conjugates LTA4 with glutathione | Leukotriene A4, Glutathione | Leukotriene C4 |

| γ-Glutamyl Transpeptidase (GGT) | Cell surface | Removes glutamic acid from LTC4 | Leukotriene C4 | Leukotriene D4 |

| Dipeptidase | Cell surface | Removes glycine from LTD4 | Leukotriene D4 | Leukotriene E4 |

| N-Acetyltransferase | Microsomal | Acetylates the amino group of the cysteine residue | Leukotriene E4, Acetyl-CoA | N-acetylleukotriene E4 |

| Leukotriene E ω-hydroxylase (Cytochrome P450) | Microsomal | Hydroxylates the terminal methyl group of N-acetyl-LTE4 | N-acetylleukotriene E4, NADPH, O2 | 20-hydroxy-N-acetylleukotriene E4 |

| ω-Hydroxy-leukotriene E dehydrogenase | Cytosol | Oxidizes the ω-hydroxyl group to a carboxyl group | 20-hydroxy-N-acetylleukotriene E4, NAD+ | 20-carboxy-N-acetylleukotriene E4 |

| Acyl-CoA Synthetase | Peroxisome | Activates the carboxyl group for β-oxidation | ω-carboxy-N-acetyl-LTE4, CoA, ATP | ω-carboxy-N-acetyl-LTE4-CoA |

| Acyl-CoA Dehydrogenase | Peroxisome | Introduces a double bond in the acyl-CoA chain | Acyl-CoA derivatives of N-acetyl-LTE4 | Enoyl-CoA derivatives of N-acetyl-LTE4 |

| Enoyl-CoA Hydratase | Peroxisome | Hydrates the double bond of the enoyl-CoA | Enoyl-CoA derivatives of N-acetyl-LTE4 | 3-hydroxyacyl-CoA derivatives of N-acetyl-LTE4 |

| 3-Hydroxyacyl-CoA Dehydrogenase | Peroxisome | Oxidizes the 3-hydroxyacyl-CoA | 3-hydroxyacyl-CoA derivatives of N-acetyl-LTE4 | 3-ketoacyl-CoA derivatives of N-acetyl-LTE4 |

| Thiolase | Peroxisome | Cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA | 3-ketoacyl-CoA derivatives of N-acetyl-LTE4 | Shortened acyl-CoA derivative, Acetyl-CoA |

| 2,4-Dienoyl-CoA Reductase | Peroxisome | Reduces dienoyl-CoA intermediates | 2,4-dienoyl-CoA derivative of N-acetyl-LTE4 | 3-enoyl-CoA derivative of N-acetyl-LTE4 |

Table 1: Key Enzymes in the Biosynthesis and Catabolism Leading to 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4

The enzymes of the β-oxidation pathway, such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, are known to act on a broad range of fatty acyl-CoA substrates. aocs.org While their specific kinetic parameters with the various intermediates of N-acetyl-LTE4 degradation are not extensively detailed in the literature, their sequential action is well-established in the catabolism of fatty acids, and this process is understood to be responsible for the chain-shortening of the leukotriene metabolite. capes.gov.br The requirement for 2,4-dienoyl-CoA reductase is a critical adaptation for the metabolism of polyunsaturated fatty acids and, by extension, leukotrienes, which possess a conjugated diene system in their backbone. ebi.ac.uk

Biological Significance and Mechanistic Elucidation of 16 Carboxy 17,18,19,20 Tetranor 14,15 Dihydro N Acetylleukotriene E4

Role as a Biomarker for Leukotriene Pathway Activation

16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 is a metabolite derived from leukotriene E4 (LTE4), an eicosanoid inflammatory mediator produced from arachidonic acid. Its formation involves omega-oxidation and sequential beta-oxidation of LTE4, a process that includes the action of 2,4-dienoyl CoA reductase. nih.govwikipedia.org This metabolic transformation results in a modified form of LTE4, characterized by the addition of a carboxyl group and the reduction of certain double bonds, which influences its biological activity and metabolic fate. jax.org

In Vivo Quantification of 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4

The quantification of 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 in biological fluids provides critical insights into the activation status of the leukotriene pathway in vivo. jax.org Due to its relative stability compared to its precursors, LTE4 accumulates in various biological matrices, including breath condensate, plasma, and urine, making it a prominent cysteinyl leukotriene detected in these fluids. jax.org Consequently, the measurement of LTE4, particularly in urine, is a common practice in clinical research studies. jax.org

Analytical methods for detecting and quantifying 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 typically rely on highly sensitive and specific techniques such as mass spectrometry (MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). jax.org These methods are crucial for its detection and precise quantification in complex biological samples, supporting both clinical and research applications. jax.org

Correlation with Pathophysiological States

The presence and levels of 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 are correlated with various pathophysiological states, underscoring its utility as a biomarker. This compound plays a role in allergic and inflammatory diseases, notably asthma. jax.org Monitoring the levels of leukotriene metabolites, including this specific compound, offers valuable information regarding the activation of the leukotriene pathway, which is directly relevant to understanding the pathophysiology of conditions like asthma. jax.org

Increased production and excretion of LTE4, the precursor to 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4, have been associated with several respiratory diseases. jax.org Specifically, elevated urinary LTE4 levels are observed during severe asthma exacerbations and are particularly pronounced in individuals with aspirin-exacerbated respiratory disease. jax.org Furthermore, impaired degradation of leukotrienes, including LTE4 and N-acetyl-LTE4, in peroxisome deficiency disorders leads to elevated levels of these proinflammatory mediators, suggesting their pathophysiological significance in such conditions. zhanggroup.org

Investigation of Receptor Interactions and Ligand-Binding Dynamics

The investigation into the receptor interactions and ligand-binding dynamics of 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 is crucial for elucidating its precise biological functions.

Binding Affinity to Cysteinyl Leukotriene Receptors (CysLT1R, CysLT2R, CysLT3R/OXGR1/GPR99)

The binding affinity of leukotrienes to cysteinyl leukotriene receptors (CysLTRs) is a critical determinant of their biological effects. The precursor, LTE4, exhibits limited potency for both CysLT1R and CysLT2R. biocompare.com Instead, LTE4 demonstrates a preferential interaction with CysLT3R, which is also known as OXGR1 or GPR99. biocompare.comuni.lunih.gov Research indicates that GPR99 displays both functional and binding responses to LTE4. biocompare.com Furthermore, the absence of GPR99 in mouse models significantly reduces vascular leak in response to cys-LT ligands, highlighting GPR99's role as a potential CysLT3R. biocompare.com OXGR1 is known to be activated by LTE4, as well as LTC4 and LTD4. nih.gov Recent investigations suggest that GPR99 (OXGR1) acts as a cellular receptor activated by LTE4, contributing to allergic and hypersensitivity reactions.

While the binding characteristics of LTE4 to these receptors are well-established, specific data detailing the binding affinity of its more extensively metabolized form, 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4, to CysLT1R, CysLT2R, or CysLT3R (OXGR1/GPR99) were not explicitly identified in the provided search results. It is generally understood that extensive metabolic modifications, such as those present in 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4, can significantly alter or diminish the receptor binding properties compared to the parent compound.

Receptor-Dependent Signaling Pathways

The activation of CysLTRs by their respective ligands initiates various receptor-dependent signaling pathways. For instance, GPR99 (OXGR1), upon binding to its activating ligands, including LTE4, primarily stimulates cellular pathways coupled to G protein heterotrimers containing the Gq subunit. This activation leads to downstream cellular functions. The activation of OXGR1 by other ligands, such as itaconate, has also been shown to contribute to the regulation of pulmonary innate immune responses, indicating its broader involvement in immune signaling. nih.gov CysLT1R and CysLT2R are also G protein-coupled receptors, mediating their effects through similar signal transduction mechanisms. uni.lu The integrated CysLT/CysLTR pathway, encompassing sequential ligand-receptor interactions, plays distinct and crucial roles in modulating inflammation and immune responses. uni.lu

Intracellular Signaling Cascades Modulated by 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4

Direct, specific research findings detailing the modulation of intracellular signaling cascades by CTDALTE4 are limited in the available literature. While its parent compound, LTE4, and other leukotrienes are known to interact with various cellular pathways, the precise mechanistic roles of CTDALTE4 as an active signaling molecule are not extensively documented.

Calcium Mobilization

Extracellular Signal-Regulated Kinase (ERK) Activation

The Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial component of the mitogen-activated protein kinase (MAPK) cascade, involved in regulating diverse cellular processes such as proliferation, differentiation, and survival. nih.govlipidmaps.org While the activation of MAP kinases like ERK2 and JNK is known to be influenced by various immune co-receptors, such as CTLA-4 in T-cell activation, nih.govlipidmaps.org there is no direct evidence in the current literature indicating that CTDALTE4 specifically modulates ERK activation.

Gene Expression Regulation

Gene expression regulation is a complex process that controls which genes are transcribed and translated into functional products, allowing cells to respond to their environment. drugbank.comnih.govontosight.ai This regulation involves transcription factors and various regulatory elements. drugbank.comontosight.ai While certain immune molecules, like CTLA-4, have been shown to influence gene expression, nih.govbiomarker.huuni.luresearchgate.net direct studies specifically linking CTDALTE4 to the regulation of gene expression are not found in the available research.

Cellular and Molecular Responses Mediated by 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4

As a metabolite of LTE4, CTDALTE4 is inherently associated with the broader biological context of leukotrienes in inflammatory and allergic responses. However, its direct role as an effector molecule mediating specific cellular and molecular responses appears limited, with its primary significance being that of a biomarker.

Effects on Inflammatory Cell Functions

Leukotrienes, including LTC4, LTD4, and LTE4, are potent inflammatory mediators produced by various white blood cells, such as eosinophils, mast cells, tissue macrophages, basophils, and platelets adhering to neutrophils. They are known to augment neutrophil and eosinophil migration, promote neutrophil and monocyte aggregation, increase leukocyte adhesion, and contribute to inflammation, edema, and mucus secretion. biomarker.hu Cysteinyl leukotrienes (CysLTs) are particularly known as critical bronchoconstrictor mediators and eosinophil-specific chemoattractants. lipidmaps.org While CTDALTE4 is a product of this pathway, its direct effects on specific inflammatory cell functions (e.g., chemotaxis, cytokine release) are not explicitly detailed as a primary mediator in the available research. Its role is more consistently described as providing insights into the activation of the leukotriene pathway in vivo. ontosight.ai

Impact on Smooth Muscle Contraction and Vascular Permeability

Leukotrienes, especially LTC4 and LTD4, are well-established for their potent effects on smooth muscle contraction, leading to bronchoconstriction and vasoconstriction, and for increasing vascular permeability. nih.gov These actions contribute significantly to the symptoms observed in asthma and other allergic diseases. Vascular smooth muscle contraction is a complex process regulated by various mechanisms, primarily involving intracellular calcium levels. wikipedia.orgechemi.comwikipedia.orglipidmaps.org However, studies indicate that N-acetyl-LTE4, a precursor to CTDALTE4, is devoid of vasoconstrictive activity in the kidney, suggesting that further metabolism may lead to a loss of direct contractile effects. Direct evidence specifically attributing smooth muscle contraction or increased vascular permeability to CTDALTE4 itself is not found in the current scientific literature.

Advanced Methodological Approaches in 16 Carboxy 17,18,19,20 Tetranor 14,15 Dihydro N Acetylleukotriene E4 Research

Analytical Methodologies for Compound Quantification

The accurate quantification of Ctda-lte4 in biological samples is paramount for understanding its role as a biomarker and in disease pathophysiology.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary analytical technique employed for the sensitive and specific detection and quantification of this compound in complex biological matrices, including urine and plasma ontosight.ai. This technique significantly enhances the ability to analyze complex organic mixtures, enabling the identification and quantification of compounds at trace concentrations, often in the parts per trillion range uni.lu.

Typical LC-MS/MS protocols for lipid mediators and related compounds involve chromatographic separation on C18 columns (e.g., 150 × 2.1 mm, 3.5 µm or 100 mm × 2.1 mm, 1.7 µm) nih.govresearchgate.net. The mobile phase often consists of a binary eluent system, such as water and methanol, or water and acetonitrile, typically acidified with a low concentration of formic acid (e.g., 0.02% v/v or 0.1%) or acetic acid nih.govresearchgate.netresearchgate.net. Flow rates commonly range from 0.3 to 0.5 mL/min researchgate.netresearchgate.net. Electrospray ionization (ESI) is a widely used ion source, often coupled with a triple quadrupole mass analyzer for sensitive and selective detection uni.luresearchgate.net. Quantification and identification are typically achieved using Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions, with multiple transitions used to enhance specificity and sensitivity uni.lu.

Table 1: Representative LC-MS/MS Parameters for Lipid Mediator Analysis

| Parameter | Typical Value/Description | Source |

| Column Type | C18 (e.g., 150 × 2.1 mm, 3.5 µm; 100 × 2.1 mm, 1.7 µm) | nih.govresearchgate.net |

| Mobile Phase A | Water with 0.02-0.1% Formic Acid or 0.5% Acetic Acid | nih.govresearchgate.netresearchgate.net |

| Mobile Phase B | Methanol or Acetonitrile with 0.02-0.1% Formic Acid | nih.govresearchgate.netresearchgate.net |

| Flow Rate | 0.3 - 0.5 mL/min | researchgate.netresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI) | researchgate.netresearchgate.net |

| Mass Analyzer | Triple Quadrupole | uni.luresearchgate.net |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | uni.lu |

Optimization of Sample Preparation for Biological Matrices

Effective sample preparation is a critical step in the accurate quantification of this compound from complex biological matrices like urine, plasma, and other tissues ontosight.aisoton.ac.uk. The goal is to isolate the analyte of interest while minimizing matrix effects that can lead to inaccurate quantification soton.ac.uk.

One widely used technique for extracting leukotriene metabolites from urine is solid-phase extraction (SPE). This often involves initial acidification of the urine sample before SPE to optimize extraction efficiency. General strategies for mitigating matrix effects in mass spectrometry-based analyses include sample dilution, the use of internal standards, and matrix-matching calibration soton.ac.uk. Ultrasonic extraction is also a method employed in the preparation of some biological samples for LC-MS/MS analysis researchgate.net. For highly complex matrices, improved sample preparation techniques are continuously developed to enhance analytical accuracy and reliability soton.ac.uk.

In Vitro and In Vivo Model Systems for Functional Studies

Understanding the biological activity and metabolic fate of this compound requires the use of both in vitro and in vivo model systems.

Cell-Based Assays for Receptor Activation and Signaling

Cell-based assays are instrumental in investigating the direct effects of this compound and its precursors on cellular processes, including receptor activation and downstream signaling pathways. While specific assays for this compound are not extensively detailed in the provided snippets, studies on related leukotrienes offer insights into applicable methodologies. For instance, leukotriene E4 (LTE4), the parent compound of this compound, has been shown to activate human group 2 innate lymphoid cells (ILC2s), inducing migration, reducing apoptosis, and promoting cytokine production in vitro. These effects are mediated via the CysLT1 receptor.

In vitro studies using isolated perfused rat kidney models have demonstrated the metabolism of cysteinyl leukotrienes, including LTE4, to N-acetyl-LTE4, which is considered a final metabolite in this context. The pharmacological profiles of various LTE4 metabolites, including 16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetyl-LTE4, have been studied in human and guinea pig airways in vitro to assess their biological effects. Techniques such as measuring intracellular calcium levels using fluorescent dyes or aequorin as a calcium sensor are common in cell-based assays to assess G protein-coupled receptor (GPCR) activation and signaling.

Transgenic Animal Models for Pathway Delineation

In vivo animal models are crucial for delineating the complete metabolic pathways and physiological roles of this compound within a living system. Research has demonstrated the in vivo formation of this compound in rats following intraperitoneal administration of [3H]-leukotriene E4. The appearance of this metabolite substantiates the biochemical pathway of beta-oxidation in vivo, involving enzymes like 2,4-dienoyl CoA reductase. This highlights the utility of radiolabeled precursors and subsequent metabolite analysis in animal models to trace metabolic fates.

Transgenic animal models, including mice, zebrafish, and Xenopus laevis, are broadly employed in neuroendocrine research and to explore the function of individual proteins and delineate complex biological pathways. For instance, mouse models have been utilized to study the potentiation of airway inflammation by exogenous cysteinyl leukotrienes, providing a relevant context for investigating the in vivo effects of this compound in inflammatory diseases like asthma. The impaired degradation of leukotrienes, including N-acetyl-LTE4, in patients with peroxisome deficiency disorders also underscores the importance of in vivo studies in understanding the clinical relevance of such metabolites.

Computational and Cheminformatics Approaches

Computational and cheminformatics approaches play an increasingly vital role in understanding the properties, interactions, and potential biological activities of chemical compounds like this compound. These methods complement experimental studies by providing molecular-level insights and enabling the prediction of various characteristics.

Molecular dynamics simulations, for example, have been successfully applied to analyze the conformational behavior and dynamics of related leukotrienes such as LTC4, LTD4, and LTE4. Similar simulations can be used for this compound to understand its preferred conformations, flexibility, and interactions with biological targets.

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and dynamics simulations are integral computational techniques used to predict and analyze the binding interactions between a ligand (such as this compound) and its target macromolecule, typically a protein receptor or enzyme. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity based on scoring functions. This method is foundational in computer-aided drug design, aiding in the identification of potential therapeutic targets and understanding structure-activity relationships. nih.govnih.govchemsrc.com

Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of molecular systems. They provide insights into the flexibility of both the ligand and the receptor, the stability of the ligand-receptor complex, and the conformational changes that occur upon binding. MD simulations can reveal the dynamic nature of binding events, including the formation and breaking of hydrogen bonds and other non-covalent interactions, which are crucial for biological activity. chemsrc.comresearchgate.net

For 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4, these techniques could be hypothetically applied to:

Identify potential receptors : Given its origin as a leukotriene metabolite, docking simulations could explore its binding to known leukotriene receptors (e.g., CysLT1R, CysLT2R) or other G-protein coupled receptors involved in inflammatory responses, even if its agonistic or antagonistic activity is reduced compared to parent leukotrienes.

Elucidate binding mechanisms : MD simulations could reveal the specific amino acid residues involved in the interaction, the nature of these interactions (e.g., hydrogen bonding, hydrophobic interactions), and the conformational changes induced in the receptor upon binding.

Predict off-target interactions : Docking against a broad range of protein targets could help identify potential off-target effects or novel biological roles for this compound.

In Silico Prediction of Metabolic Pathways and Enzymes

In silico prediction of metabolic pathways and enzymes involves computational tools and databases to forecast how a compound is metabolized within a biological system and identify the enzymes responsible for these transformations. This approach is particularly valuable for understanding the fate of endogenous metabolites like this compound, as well as xenobiotics. Tools often utilize rule-based systems, machine learning algorithms, or knowledge-based approaches to predict sites of metabolism and the resulting metabolites. ontosight.ai

For this compound, which is a known metabolite of LTE4, in silico prediction methods could be employed to:

Map complete metabolic cascades : Extend the known metabolic pathway of LTE4 to fully characterize the downstream degradation products of this compound, potentially identifying novel end-stage metabolites.

Identify responsible enzymes : Predict the specific cytochrome P450 enzymes, transferases, or other metabolic enzymes involved in its further biotransformation, such as additional beta-oxidation steps or conjugation reactions. The metabolism of leukotrienes, including LTE4, involves enzymatic steps like omega-oxidation and beta-oxidation, leading to various metabolites, including 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4. ontosight.ai The appearance of structurally similar metabolites like 16-carboxy-14,15-dihydro-17,18,19,20-tetranor-LTB3 supports the concept of further beta-oxidation in leukotriene metabolism. nih.gov

Predict species-specific metabolism : Forecast differences in this compound metabolism across various species (e.g., human vs. animal models), which is critical for translational research.

Assess metabolic stability : Provide insights into the compound's stability in different biological matrices, which can inform experimental design for pharmacokinetic studies.

As with molecular docking and dynamics, specific in silico metabolic prediction studies exclusively on 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 are not prominently featured in the current scientific discourse. However, the general principles of in silico metabolism prediction are highly relevant to understanding the complete metabolic journey of leukotriene metabolites. ontosight.ai

Artificial Intelligence and Machine Learning for Biological Pathway Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming biological and biochemical research by enabling the analysis of large and complex datasets to uncover hidden patterns, make predictions, and accelerate discovery. ontosight.ainih.govuni.lu In the context of biological pathway discovery, AI and ML algorithms can:

Integrate multi-omics data : Combine genomic, transcriptomic, proteomic, and metabolomic data to build comprehensive models of biological systems and identify novel pathways or interactions involving specific metabolites. nih.govuni.lu

Predict pathway components : Identify enzymes, transporters, and regulatory proteins that are likely involved in the synthesis, metabolism, or signaling of a compound like this compound. ML models can learn from existing biochemical data to predict the function of uncharacterized proteins or the roles of known proteins in new contexts. ontosight.aiuni.lu

Model complex biological networks : Develop predictive models of dynamic biological pathways, allowing researchers to simulate the effects of perturbations (e.g., disease states, drug interventions) on the levels and activities of metabolites. uni.lu

Identify biomarkers : Utilize ML to identify metabolomic biomarkers, which could include this compound, that are indicative of disease states or therapeutic responses.

For 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4, AI and ML could potentially be applied to:

Discover novel biological roles : Analyze large datasets of lipidomics and proteomics to identify previously unknown biological pathways or regulatory networks in which this compound participates.

Predict disease associations : Correlate this compound levels with various disease phenotypes using ML models to infer its role in disease progression or resolution.

Optimize analytical methods : Apply ML to optimize mass spectrometry parameters for more efficient and accurate quantification of this compound in complex biological matrices.

While AI and ML are increasingly adopted in metabolic engineering and biological pathway analysis, specific applications directly focusing on 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 are not widely reported. However, the potential for these technologies to advance the understanding of this and other lipid mediators is substantial. ontosight.ainih.govuni.luuni.lu

Data Tables

Due to the limited availability of specific published research findings directly applying advanced methodological approaches (molecular docking, dynamics simulations, in silico metabolism prediction, and AI/ML) to 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4, no detailed research findings or interactive data tables specific to this compound using these methods can be generated at this time. The discussions above highlight the general applicability and potential of these powerful computational tools in the study of complex lipid metabolites.

Research Synthesis and Future Perspectives on 16 Carboxy 17,18,19,20 Tetranor 14,15 Dihydro N Acetylleukotriene E4

Systematic Review of Existing Literature on 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4

The existing literature on 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 predominantly highlights its role as a stable and quantifiable biomarker of leukotriene metabolism. Research findings consistently emphasize its formation through omega-oxidation and subsequent beta-oxidation of leukotrienes, including N-acetyl LTE4, which itself is a major metabolite of LTE4 nih.govnih.govnih.gov.

Methodological Considerations for Evidence Synthesis

The accurate quantification of eicosanoids and their metabolites, including 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4, in biological matrices presents considerable analytical challenges nih.govnih.gov. These challenges stem from several factors, including the low endogenous concentrations of these compounds in biological fluids, their susceptibility to oxidation, and the structural similarities among various eicosanoid isomers and isobars nih.govnih.gov.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive, selective, and accurate quantification of eicosanoids and their metabolites nih.govnih.govnih.gov. This technique allows for the simultaneous analysis of multiple eicosanoids, providing a comprehensive profile of lipid mediators. Methodological considerations for evidence synthesis in this field often involve strict protocols for sample collection, preparation, and the generation of calibration curves to ensure reliability and reproducibility. Sample preparation techniques, such as solid-phase extraction (SPE) and derivatization, are crucial for overcoming matrix complexities and enhancing detection sensitivity. The use of stable-isotope labeled internal standards is also vital for accurate quantification and to account for matrix effects.

Identification of Research Gaps and Inconsistencies

Despite its established role as a biomarker, a significant research gap exists regarding the direct biological activities and specific molecular targets of 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 beyond its indicative function. While it is known to be less potent than its precursor LTE4 and N-acetyl LTE4 has significantly reduced myotropic activity compared to LTD4, comprehensive studies detailing its direct effects on cellular processes or specific receptor interactions are limited nih.govnih.gov.

Inconsistencies may arise from variations in analytical methodologies across studies, leading to differing reported concentrations or metabolic profiles nih.gov. The complex and interconnected nature of eicosanoid biosynthesis, where some eicosanoids can be produced by multiple enzymes, also contributes to the challenge of isolating the precise role of individual metabolites nih.gov. Furthermore, the dynamic interplay between eicosanoids and other inflammatory mediators, such as cytokines and chemokines, adds layers of complexity that are not yet fully understood for this specific compound.

Emerging Paradigms in Eicosanoid Research Relevant to 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4

The field of eicosanoid research is continually evolving, with emerging paradigms focusing on comprehensive lipidomics and metabolipidomics approaches. These advanced strategies enable the simultaneous analysis of a vast array of lipid mediators, offering a more holistic understanding of their roles in health and disease. This shift from single-analyte detection to multi-eicosanoid profiling provides a broader context for understanding the significance of metabolites like 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 within the entire lipidome.

The integration of computational modeling, including cybernetic frameworks, is also an emerging paradigm. These models aim to decipher the complex regulatory processes and causal relationships within eicosanoid metabolism, addressing challenges posed by unknown underlying factors and the vast complexity of biological systems. Such approaches can predict enzyme dynamics and provide insights into how cells regulate the synthesis and activity of associated enzymes to achieve specific biological goals, which could be highly relevant for understanding the broader implications of 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 levels.

Unexplored Biological Pathways and Molecular Targets

While 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 is primarily recognized as a terminal metabolite and biomarker, its precise role in unexplored biological pathways and potential molecular targets warrants further investigation. Given its formation as an end-product of omega- and beta-oxidation, it likely represents a stable form for excretion, signifying the completion of a detoxification or inactivation pathway for active leukotrienes nih.govnih.govnih.gov.

However, even "inactive" metabolites can sometimes exert subtle modulatory effects or interact with less characterized receptors. Future research could explore whether this compound, despite its reduced potency compared to precursors, might influence specific cellular responses, perhaps through indirect mechanisms or by acting as an endogenous ligand for as-yet-unidentified receptors, similar to the discovery of new receptors for cysteinyl leukotrienes beyond the classical CysLT1 and CysLT2. Its presence might also provide feedback signals that regulate the activity of enzymes earlier in the leukotriene synthesis pathway, thereby indirectly influencing inflammatory responses. The study of its accumulation in specific tissues or under particular physiological stresses could also reveal unexplored roles in metabolic regulation or cellular homeostasis.

Prospective Research Directions and Innovative Methodological Applications

Prospective research on 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 should leverage innovative methodological applications to overcome current limitations and explore its full biological significance.

Advanced LC-MS/MS Profiling: Further development of ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) and other advanced mass spectrometry techniques can enhance the sensitivity and specificity for simultaneous quantification of this and other eicosanoid metabolites, providing a more comprehensive metabolic fingerprint in various disease states. This includes refining sample preparation techniques to improve extraction efficiency and reduce matrix interference.

Targeted Lipidomics and Metabolomics: Applying targeted lipidomics and metabolomics approaches in larger, well-phenotyped human cohorts and diverse animal models can help correlate changes in 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 levels with specific disease progression, therapeutic responses, and physiological states. This could involve longitudinal studies to track metabolite changes over time in response to interventions.

Systems Biology and Computational Modeling: Integrating metabolomic data with other 'omics' data (e.g., proteomics, transcriptomics) and employing computational modeling can help delineate the complex regulatory networks in which this metabolite participates. This could lead to the identification of novel enzymes or transporters involved in its metabolism and excretion, as well as its potential influence on gene expression or protein function.

In Vitro and In Vivo Functional Studies: While its direct potency may be low, conducting rigorous in vitro and in vivo studies using purified 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 could reveal subtle, yet significant, biological activities or modulatory roles that have been overlooked. This might involve investigating its effects on specific cell types, inflammatory pathways, or its interaction with less characterized receptors.

Biomarker Validation and Clinical Utility: Further studies are needed to validate its utility as a robust biomarker across diverse populations and disease conditions, establishing standardized reference ranges and clinical thresholds for its measurement nih.govnih.govnih.gov. This would enhance its value in diagnostics, prognostics, and monitoring treatment efficacy in inflammatory diseases.

By pursuing these prospective research directions and employing innovative methodologies, a more complete understanding of 16-Carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4's role in eicosanoid biology and human health can be achieved.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for investigating Ctda-lte4's structural or functional properties?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unresolved hypotheses about this compound's reactivity or stability). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question is answerable within resource constraints and aligns with academic priorities. For example:

"How does varying pH levels affect the catalytic efficiency of this compound in aqueous solutions?"

- Key Steps :

Define independent (pH) and dependent variables (catalytic efficiency).

Review prior studies to avoid redundancy .

Ensure the question enables hypothesis testing (e.g., linear vs. nonlinear relationships) .

Q. What experimental design principles ensure methodological rigor in this compound studies?

- Methodological Answer : Adopt a modular design to isolate variables. For reproducibility:

- Document all protocols (e.g., synthesis conditions, instrumentation settings) in line with journal standards .

- Include controls (e.g., negative controls for contamination, positive controls for reaction validity).

- Use triplicate measurements to assess experimental variability .

- Example Framework :

| Variable | Description | Control Mechanism |

|---|---|---|

| Temperature | 25–80°C | Thermostatic bath calibration |

| Catalyst load | 0.1–1.0 mg/mL | Gravimetric validation |

Q. How to ensure data accuracy and minimize bias in this compound characterization?

- Methodological Answer :

- Calibration : Regularly validate equipment (e.g., HPLC, spectrometers) using certified reference materials .

- Blinding : Assign independent researchers to data collection and analysis to reduce observer bias .

- Statistical Validation : Apply t-tests or ANOVA to confirm significance thresholds (p < 0.05) for observed trends .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported thermodynamic properties across studies?

- Methodological Answer : Conduct a meta-analysis to identify systemic biases. Steps:

Compile datasets from peer-reviewed studies, noting experimental conditions (e.g., solvent purity, pressure).

Use multivariate regression to isolate confounding factors (e.g., impurities affecting enthalpy measurements) .

Validate findings via replication under standardized conditions .

- Case Study : Discrepancies in ΔG values may arise from unaccounted side reactions; use in-situ spectroscopy to detect intermediates .

Q. What strategies enhance reproducibility in this compound synthesis protocols?

- Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Publish raw data (e.g., NMR spectra, XRD patterns) in repositories like Zenodo with metadata tags (e.g., reaction time, yield) .

- Use open-source software (e.g., RDKit) for computational validation of synthetic pathways .

- Checklist for Reproducibility :

- Detailed equipment specifications (e.g., stirrer RPM, particle size of precursors).

- Environmental controls (humidity, light exposure) .

Q. How to integrate multi-modal data (e.g., spectroscopic, kinetic) for a comprehensive this compound analysis?

- Methodological Answer : Employ data fusion techniques :

- Chemometrics : Apply PCA (Principal Component Analysis) to correlate spectral peaks with activity trends .

- Cross-Validation : Compare kinetic models (e.g., Michaelis-Menten vs. Hill kinetics) using AIC/BIC scores .

- Example Workflow :

Spectra → Preprocessing (baseline correction) → Feature Extraction → Model Fitting → Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.